molecular formula C21H21ClN4OS B11263033 N-(3-Chloro-4-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

N-(3-Chloro-4-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

Cat. No.: B11263033
M. Wt: 412.9 g/mol
InChI Key: PZVYDEVKHLRGNH-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridazine ring, and a thiophene ring, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-4-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the piperidine and pyridazine rings, followed by the introduction of the thiophene ring. The final step involves the formation of the carboxamide linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology: In biological research, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: There is interest in the compound’s potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3-Chloro-4-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, N-(3-Chloro-4-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide stands out due to its unique combination of aromatic rings and the presence of a piperidine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific investigations.

Properties

Molecular Formula

C21H21ClN4OS

Molecular Weight

412.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H21ClN4OS/c1-14-4-5-16(13-17(14)22)23-21(27)15-8-10-26(11-9-15)20-7-6-18(24-25-20)19-3-2-12-28-19/h2-7,12-13,15H,8-11H2,1H3,(H,23,27)

InChI Key

PZVYDEVKHLRGNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)Cl

Origin of Product

United States

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